2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene
Overview
Description
2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 392-96-1. It has a molecular weight of 254.1 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H2F4N2O4 . The InChI code for this compound is 1S/C7H2F4N2O4/c8-6-4 (7 (9,10)11)1-3 (12 (14)15)2-5 (6)13 (16)17/h1-2H .Physical and Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3 . It has a boiling point of 285.0±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 50.3±3.0 kJ/mol . The flash point is 126.2±25.9 °C . The index of refraction is 1.533 .Scientific Research Applications
Applications in Polymer Synthesis
- Soluble Fluoro-Polyimides : Synthesis of soluble fluoro-polyimides has been achieved using a fluorine-containing aromatic diamine derived from a process involving 2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene. These polyimides demonstrate excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).
- Fluorinated Polyimides : Pendant methyl fluorinated polyimides derived from fluorinated diamine monomer, including those synthesized from this compound, have been noted for their better optical transparency, organic solubility, dielectric constant, moisture adsorption, and mechanical and thermal properties compared to their non-fluorinated counterparts (Chen, Su & Hsiao, 2020).
Chemical Synthesis and Reactions
- Synthesis of Novel Compounds : Utilizing this compound in chemical reactions has facilitated the creation of novel (pentafluorosulfanyl)benzenes with 3,5-disubstitution patterns, expanding the scope of aromatic substitution chemistry (Ajenjo et al., 2016).
- Fluorination Processes : Research into the fluorination of benzene derivatives, including compounds similar to this compound, has provided insights into the production of lightly fluorinated aromatic products, offering potential for diverse applications in organic chemistry (Parsons, 1972).
Photophysical and Photochemical Studies
- Photochemical Behavior : Studies on the photochemistry of fluoro(trifluoromethyl)benzenes, closely related to this compound, have provided valuable information on their photophysical processes, relevant for understanding the behavior of these compounds under various light conditions (Al-ani, 1973).
Advanced Material Development
- High-Performance Polymers : The development of hyperbranched poly(arylene ether)s using monomers derived from this compound has led to materials with excellent thermal stability and higher glass transition temperatures, illustrating the compound's role in the creation of advanced polymers (Banerjee et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-fluoro-1,5-dinitro-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4N2O4/c8-6-4(7(9,10)11)1-3(12(14)15)2-5(6)13(16)17/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYHGXUXEKNESO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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